1-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine
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Overview
Description
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) is a chemical compound with the molecular formula C9H9ClN2S. It is known for its unique structure, which includes a benzothiazole ring substituted with a chlorine atom and an alpha-methyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with alpha-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) include:
- 2-Benzothiazolemethanamine
- 5-Chloro-2-mercaptobenzothiazole
- Alpha-methylbenzothiazole derivatives
Uniqueness
What sets 2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) apart from these similar compounds is its unique combination of a benzothiazole ring with a chlorine atom and an alpha-methyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
185949-46-6 |
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Molecular Formula |
C9H9ClN2S |
Molecular Weight |
212.7 g/mol |
IUPAC Name |
1-(5-chloro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9ClN2S/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3 |
InChI Key |
CQYQBQFYHJZLDR-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)Cl)N |
Canonical SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)Cl)N |
Synonyms |
2-Benzothiazolemethanamine,5-chloro-alpha-methyl-(9CI) |
Origin of Product |
United States |
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